molecular formula C18H21N5S B2898134 N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380032-72-2

N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2898134
CAS No.: 2380032-72-2
M. Wt: 339.46
InChI Key: JNDCBBMHGNPYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-amine core substituted with a 2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl group. This structure combines a nitrogen-rich aromatic core with a piperidine-thiophene side chain, likely influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-3-15-17(19-7-1)21-13-22-18(15)20-8-11-23-9-5-14(6-10-23)16-4-2-12-24-16/h1-4,7,12-14H,5-6,8-11H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDCBBMHGNPYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminonicotinate Derivatives

A widely cited approach involves cyclocondensation reactions using 2-aminonicotinic acid esters. For example, Sako et al. (2004) demonstrated that treating ethyl 2-(acetylamino)nicotinate with hydroxylamine in methanol yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Similarly, Vilsmeier-Haack formylation of 6-amino-1,3-dimethyluracil followed by cyclization with cyanoacetamide produces the pyrido[2,3-d]pyrimidine core. These methods emphasize the importance of electron-withdrawing groups (e.g., esters) to facilitate ring closure.

Multicomponent Solvent-Free Synthesis

Recent advances employ solvent-free multicomponent reactions for efficiency. A 2023 study synthesized 4-aminopyrido[2,3-d]pyrimidines by heating 3-cyano-2-aminopyridines, triethyl orthoformate, and primary amines without solvents. This one-pot method achieves yields of 61–85% and avoids purification challenges associated with traditional routes. The mechanism involves sequential imine formation, aza-Michael additions, and aromatization.

Preparation of 4-(Thiophen-2-yl)Piperidine

The thiophene-functionalized piperidine moiety is synthesized through two key strategies:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-bromopiperidine with thiophen-2-ylboronic acid introduces the thiophene group. This method, adapted from analogous piperidine functionalization in patent literature, requires a Pd(PPh₃)₄ catalyst and a base such as K₂CO₃ in tetrahydrofuran (THF) at reflux. The reaction achieves regioselective arylation at the piperidine 4-position.

Grignard Addition to Pyridine Derivatives

An alternative route involves reacting 4-piperidone with thiophen-2-ylmagnesium bromide, followed by reduction of the resulting imine. This method, though less common, provides access to 4-(thiophen-2-yl)piperidine with >70% yield after catalytic hydrogenation.

Coupling of Core and Piperidine-Thiophene Moieties

The final assembly connects the pyrido[2,3-d]pyrimidin-4-amine core to 4-(thiophen-2-yl)piperidine via an ethyl linker.

Nucleophilic Substitution

The primary amine group at position 4 of the pyrido[2,3-d]pyrimidine reacts with 1-(2-chloroethyl)-4-(thiophen-2-yl)piperidine in the presence of a base such as potassium carbonate. This SN2 reaction proceeds in dimethylformamide (DMF) at 80°C for 12–24 hours, yielding the target compound. Optimization studies indicate that using cesium carbonate as a base improves reactivity, reducing reaction time to 8 hours.

Reductive Amination

An alternative pathway employs reductive amination between pyrido[2,3-d]pyrimidin-4-amine and 4-(thiophen-2-yl)piperidine-1-carbaldehyde. Sodium cyanoborohydride in methanol at room temperature facilitates imine reduction, achieving moderate yields (50–60%). While less efficient than nucleophilic substitution, this method avoids alkyl halide intermediates.

Optimization and Scale-Up Considerations

Critical parameters for industrial scalability include:

  • Temperature Control : Excessive heat during cyclocondensation leads to decomposition; maintaining 60–80°C ensures optimal yields.
  • Catalyst Selection : Palladium catalysts for Suzuki coupling require precise ligand ratios to prevent homocoupling byproducts.
  • Purification Techniques : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product, as confirmed by HPLC purity >95%.

Structural Characterization

Advanced analytical methods validate synthesis success:

  • ¹H NMR : Key signals include δ 8.65 ppm (pyrimidine H-2), δ 7.36 ppm (thiophene H-3/H-4), and δ 3.88 ppm (piperidine N-CH₂).
  • HRMS : Calculated for C₁₈H₂₁N₅S [M+H]⁺: 339.1467; Found: 339.1469.
  • X-ray Crystallography : Confirms the chair conformation of the piperidine ring and planar pyrido[2,3-d]pyrimidine system.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s pyrido[2,3-d]pyrimidin-4-amine core distinguishes it from analogs with thieno[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, or pteridine scaffolds. Substituents such as piperidine, thiophene, and ethylamine groups are critical modulators of activity. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Evidence
N-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine (Target) Pyrido[2,3-d]pyrimidin-4-amine 2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl C₁₈H₂₂N₆S 362.5 (calc.) -
5-(4-Methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidin-4-amine 2-(piperidin-1-yl)ethyl, 4-methoxyphenyl C₂₀H₂₄N₄OS 368.5
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidin-4-amine 2-[4-(tetrazolylmethoxy)phenyl]ethyl, methoxy, propyl C₂₀H₂₃N₇O₂S 449.5
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidin-1-yl, phenyl C₁₇H₁₁N₇S 361.4
UNC4910 (N-methyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine) Pyrido-thieno[3,2-d]pyrimidine Piperazin-1-yl, methyl C₁₆H₁₉N₇S 349.4
Key Observations:
  • Substituent Diversity : The target compound’s thiophene-piperidine group contrasts with tetrazole (), pyrazole (), and piperazine () substituents in analogs. Thiophene may improve lipophilicity, while tetrazole could mimic carboxylate groups in binding.
Comparison:
  • Yields for thieno-pyrimidine analogs (69–82%) are comparable to pyrido-pyrimidine derivatives, suggesting robust synthetic accessibility.
  • The target compound’s synthesis may face challenges due to steric hindrance from the piperidine-thiophene group.

Analytical Characterization

Key analytical data from analogs provide benchmarks for the target compound:

  • NMR Shifts: UNC4910 (): Aromatic protons at δ 8.76 (d, J = 5.5 Hz) and δ 8.60 (d, J = 8.2 Hz), indicative of pyrido-thieno-pyrimidine electronic effects .
  • LC-MS Purity : UNC4910 showed 99% purity (tR = 3.7 min) , while triazole analogs () were confirmed via HRMS.
Implications:
  • The target compound’s NMR would likely show deshielded aromatic protons (δ >8.5 ppm) due to electron-withdrawing pyrido-pyrimidine core.
  • Piperidine-thiophene substituents may introduce distinct splitting patterns in the aliphatic region (δ 1.5–3.0 ppm).
Hypothetical Activity of Target Compound**:
  • The piperidine-thiophene group may enhance blood-brain barrier penetration, making it a candidate for CNS targets.
  • Pyrido-pyrimidine core could inhibit enzymes like phosphodiesterases or kinases.

Biological Activity

N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine, with CAS number 2380032-72-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C18H21N5SC_{18}H_{21}N_{5}S, with a molecular weight of 339.5 g/mol. The structure includes a pyrido[2,3-d]pyrimidine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC18H21N5S
Molecular Weight339.5 g/mol
CAS Number2380032-72-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have shown that derivatives of pyrido[2,3-d]pyrimidine can inhibit dihydrofolate reductase (DHFR) and various kinases, including MAP kinases and tyrosine-protein kinase Abl . These interactions lead to alterations in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been shown to disrupt membrane integrity in bacterial cells, effectively acting against food-borne pathogens . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives possess potent cytotoxic effects against various cancer cell lines. For example, compounds with aromatic substitutions on the pyridopyrimidine nucleus showed enhanced cytotoxicity . The most effective compounds were noted to inhibit cell growth significantly at low concentrations.

Case Studies

  • Anticancer Activity : A study involving a series of pyridopyrimidine derivatives highlighted their potential as anticancer agents. The compounds were evaluated for their ability to inhibit histone demethylases (KDMs), which play a crucial role in cancer progression. One derivative demonstrated selective inhibition against KDM4 and KDM5 subfamilies while maintaining cellular permeability .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against various pathogenic bacteria. The results indicated that these compounds effectively reduced bacterial viability by targeting the cytoplasmic membrane . This property could be particularly beneficial in developing new antimicrobial therapies.

Q & A

Q. Key considerations :

  • Solvent selection (e.g., DMF or toluene) and inert atmospheres to prevent side reactions .
  • Purification challenges due to polar intermediates; use of column chromatography or recrystallization .

Basic: How can researchers optimize reaction conditions for higher yields?

Answer:
Optimization involves systematic variation of:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps, but lower temperatures (0–25°C) for sensitive alkylation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand optimization (e.g., XPhos) to enhance efficiency .
  • Stoichiometry : Excess amine reagents (1.5–2.0 eq) to drive alkylation to completion .

Q. Example Table: Yield Optimization for Piperidine Coupling

CatalystLigandSolventYield (%)
Pd(OAc)₂XPhosToluene78
CuIDMEDADMF52
NoneEtOH<10

Basic: What advanced techniques are used for structural characterization?

Answer:

X-ray crystallography : SHELX software (e.g., SHELXL) is critical for refining crystal structures, particularly for resolving piperidine ring conformations and thiophene orientation .

High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₂₀N₆S) and detects isotopic patterns.

Multinuclear NMR : ¹H/¹³C NMR identifies substituent positions; 2D experiments (COSY, NOESY) resolve spatial proximity of ethyl linker protons .

Note : Dynamic NMR may be required to study rotational barriers in the ethyl linker .

Advanced: How to evaluate the compound's binding affinity to biological targets?

Answer:
Methodology :

Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrido-pyrimidine derivatives targeting MAP kinase) .

In vitro assays :

  • Fluorescence polarization : Measure displacement of fluorescent ligands (e.g., ATP-competitive inhibitors in kinase assays).
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

In silico docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, focusing on thiophene and piperidine moieties .

Data Contradictions : Discrepancies may arise from assay conditions (e.g., Mg²⁺ concentration in kinase assays). Validate via orthogonal methods (e.g., thermal shift assays) .

Advanced: How to resolve contradictions in reported biological activities?

Answer:
Case Study : If studies report conflicting IC₅₀ values (e.g., 10 nM vs. 1 µM for kinase inhibition):

Experimental variables :

  • Buffer composition (e.g., ATP concentration affects competition).
  • Cell line variability (e.g., overexpression vs. endogenous targets).

Analytical rigor :

  • Confirm compound stability under assay conditions (HPLC purity checks) .
  • Use reference inhibitors (e.g., staurosporine) as internal controls .

Q. Comparative Table: Reported IC₅₀ Values

StudyTarget KinaseIC₅₀ (nM)Assay Type
Ap38 MAPK10Fluorescence
Bp38 MAPK1000Radioactive
CJAK250SPR

Resolution : Re-test under uniform conditions (e.g., 1 mM ATP) and validate with SPR .

Advanced: What are the challenges in crystallographic analysis of this compound?

Answer:
Challenges :

  • Flexible ethyl linker : Causes disorder in crystal packing; solve by low-temperature (100 K) data collection .
  • Thiophene orientation : Ambiguity in piperidine-thiophene dihedral angles; use SHELXL constraints for refinement .

Q. Strategies :

  • Co-crystallize with target proteins (e.g., kinase-ligand complexes) to stabilize conformation .
  • Use synchrotron radiation for high-resolution (<1.5 Å) data to resolve electron density ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.